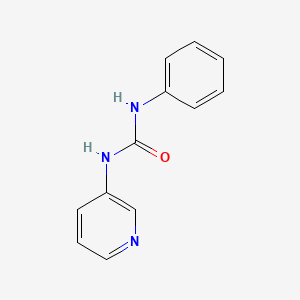
ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate (EIPC) is a heterocyclic compound that belongs to the pyrazole family. It is a white, crystalline solid with a molecular weight of 361.39 g/mol. EIPC has been widely studied due to its potential applications in medicinal chemistry, organic synthesis, and analytical chemistry.
科学研究应用
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as 5-iodo-1H-pyrrolo[2,3-d]pyrimidines, which have potential applications in the treatment of cancer. ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has also been used as a catalyst in the synthesis of heterocyclic compounds, such as 1,3-diaryl-2-pyrazolines, which have potential applications in medicinal chemistry. In addition, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been used as a reagent in the synthesis of optically active compounds, such as 5-iodopyrrolidines, which have potential applications in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate is not yet fully understood. It is believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate acts as a catalyst in the synthesis of heterocyclic compounds by facilitating the formation of covalent bonds between reactants. It is also believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may act as a proton-transfer agent, allowing for the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate are not yet fully understood. However, it is believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may have potential applications in the treatment of certain diseases, such as cancer. Additionally, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may have potential applications in the synthesis of pharmaceuticals.
实验室实验的优点和局限性
The advantages of using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate in laboratory experiments include its high reactivity, low cost, and ease of synthesis. Additionally, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been found to be non-toxic and biodegradable. However, one of the main limitations of using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate in laboratory experiments is that its mechanism of action is not yet fully understood.
未来方向
The potential future directions for ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate include further research into its mechanism of action and potential applications in the treatment of diseases, such as cancer. Additionally, further research into the synthesis of optically active compounds using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may lead to the development of new pharmaceuticals. Finally, further research into the use of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate as a catalyst in the synthesis of heterocyclic compounds may lead to the development of more efficient and cost-effective synthetic methods.
合成方法
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate can be synthesized by a two-step process. In the first step, a reaction between 5-iodopyrimidine and ethyl acetoacetate is performed in the presence of sodium ethoxide in ethanol. This reaction results in the formation of a pyrimidine-4-carboxylate intermediate, which is then reacted with hydrazine hydrate in the presence of sodium ethoxide to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 4-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with 5-iodopyrimidine-2-carboxylic acid to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl 4-chloro-3-oxobutanoate", "Hydrazine hydrate", "5-Iodopyrimidine-2-carboxylic acid" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-oxobutanoate is reacted with hydrazine hydrate in ethanol to form ethyl 4-hydrazinyl-3-oxobutanoate.", "Step 2: Ethyl 4-hydrazinyl-3-oxobutanoate is then reacted with 5-iodopyrimidine-2-carboxylic acid in the presence of triethylamine and acetic anhydride to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.", "Step 3: The product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] } | |
CAS 编号 |
1770462-85-5 |
产品名称 |
ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate |
分子式 |
C10H9IN4O2 |
分子量 |
344.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




